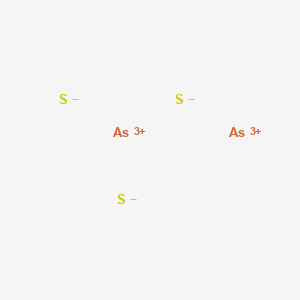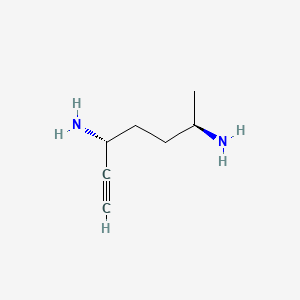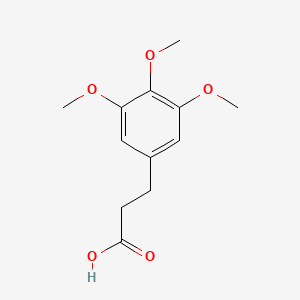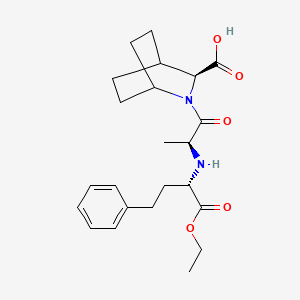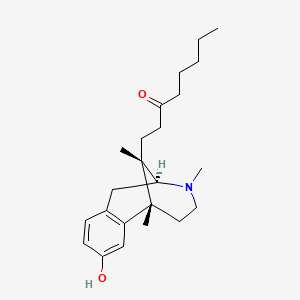
γ-十二内酯
描述
Gamma-Dodecalactone is a lactone and aroma compound with the chemical formula C₁₂H₂₂O₂. It is known for its intense peach-like aroma and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
科学研究应用
Gamma-Dodecalactone has a wide range of scientific research applications:
Chemistry: It is used as a flavoring agent in the formulation of various food and beverage products.
Biology: Gamma-Dodecalactone is studied for its role in the biosynthesis of volatile organic compounds in fruits.
Medicine: It is investigated for its potential use in pharmaceutical formulations due to its pleasant aroma.
Industry: Gamma-Dodecalactone is used in the production of personal care products, household goods, and fragrances
作用机制
Target of Action
Gamma-Dodecalactone, also known as 4-Dodecanolide, is a volatile organic compound (VOC) that is naturally present in many fruits . It primarily targets the olfactory receptors of certain insects, acting as a repellent .
Mode of Action
It is known to interact with the olfactory receptors of insects, causing a repellent effect . In addition, it has been suggested that the oxygen atom in the lactone could be introduced by several mechanisms, including the reduction of oxo acids by NAD-linked reductases, hydration of unsaturated fatty acids, epoxidation and hydrolysis of unsaturated fatty acids, or reduction of hydroperoxides .
生化分析
Biochemical Properties
Gamma-Dodecalactone plays a crucial role in biochemical reactions, particularly in the context of flavor biosynthesis in fruits. It interacts with several enzymes and proteins during its formation and degradation. Additionally, cytochrome P450 hydroxylases, such as FaFAH1, are involved in the hydroxylation processes that lead to the formation of gamma-Dodecalactone . These interactions highlight the compound’s integration into complex biochemical pathways.
Cellular Effects
Gamma-Dodecalactone influences various cellular processes, particularly in plant cells where it is synthesized. It has been observed to affect cell signaling pathways and gene expression related to fruit ripening. For instance, the presence of gamma-Dodecalactone correlates with the expression of genes involved in the biosynthesis of volatile organic compounds, which are crucial for the aroma profile of ripening fruits . This compound also impacts cellular metabolism by modulating the levels of other metabolites involved in flavor biosynthesis.
Molecular Mechanism
At the molecular level, gamma-Dodecalactone exerts its effects through specific binding interactions with enzymes and other biomolecules. The enzyme FaFAD1 catalyzes the conversion of oleic acid to linoleic acid, a precursor in the biosynthetic pathway of gamma-Dodecalactone . This conversion involves the introduction of a double bond, which is a critical step in the formation of the lactone ring structure. Additionally, gamma-Dodecalactone may act as an inhibitor or activator of certain enzymes, influencing their activity and thereby altering metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Dodecalactone can change over time due to its stability and degradation properties. Studies have shown that lactones, including gamma-Dodecalactone, tend to polymerize over time, leading to increased viscosity and potential phase shifts in solutions . This polymerization can affect the compound’s bioavailability and its long-term effects on cellular function. In in vitro studies, the stability of gamma-Dodecalactone is crucial for maintaining its activity and ensuring consistent experimental results.
Dosage Effects in Animal Models
The effects of gamma-Dodecalactone vary with different dosages in animal models. At low concentrations, it may exhibit beneficial effects, such as enhancing flavor profiles in food products. At higher doses, gamma-Dodecalactone can exhibit toxic or adverse effects. For instance, studies on mosquitoes have shown that gamma-Dodecalactone has larvicidal properties at certain concentrations, indicating its potential toxicity at higher doses . Understanding the dosage effects is essential for its safe application in various industries.
Metabolic Pathways
Gamma-Dodecalactone is involved in several metabolic pathways, particularly those related to fatty acid metabolism. The biosynthesis of gamma-Dodecalactone involves the conversion of fatty acids through a series of enzymatic reactions, including desaturation and hydroxylation . Enzymes such as FaFAD1 and cytochrome P450 hydroxylases play critical roles in these pathways. The compound’s involvement in these metabolic processes highlights its importance in the overall metabolic flux and the production of flavor compounds in fruits.
Transport and Distribution
Within cells and tissues, gamma-Dodecalactone is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure that the compound reaches its target sites where it can exert its biochemical effects. The distribution of gamma-Dodecalactone within plant tissues is crucial for its role in flavor biosynthesis, as it needs to be localized in specific cellular compartments to participate in the relevant metabolic pathways .
Subcellular Localization
Gamma-Dodecalactone is localized in specific subcellular compartments, which influences its activity and function. In plant cells, it is often found in the cytoplasm and may be associated with organelles involved in fatty acid metabolism, such as the endoplasmic reticulum . The subcellular localization of gamma-Dodecalactone is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its participation in the biosynthesis of volatile organic compounds and the overall flavor profile of fruits.
准备方法
Gamma-Dodecalactone can be synthesized through the biotransformation of ricinoleic acid, which is derived from castor oil triglycerides. The production process involves the use of microorganisms such as Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. Under these conditions, about 2.93 ± 0.33 g/L of gamma-Dodecalactone can be obtained .
化学反应分析
Gamma-Dodecalactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Gamma-Dodecalactone can be oxidized to form gamma-Dodecalactone epoxide using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to form gamma-Dodecalactone alcohol using reducing agents like sodium borohydride.
Substitution: Gamma-Dodecalactone can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Gamma-Dodecalactone is similar to other lactones such as gamma-Decalactone and delta-Dodecalactone. These compounds also have peach-like aromas and are used in similar applications. gamma-Dodecalactone is unique due to its specific chemical structure and the intensity of its aroma. Other similar compounds include:
Gamma-Decalactone: Known for its peach aroma and used in flavor formulations.
Delta-Dodecalactone: Exhibits a similar aroma profile and is used in various industrial applications
属性
IUPAC Name |
5-octyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCZPLRVAWXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047190 | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity, peach-like, pear-like odour | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | gamma-Dodecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/445/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-05-7, 57084-18-1 | |
| Record name | γ-Dodecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Dodecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Dodecalactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, dihydro-5-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Dodecalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-octylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-DODECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9N4581LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | xi-Dihydro-5-octyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031683 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


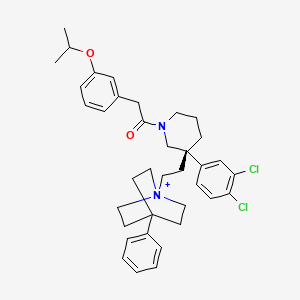
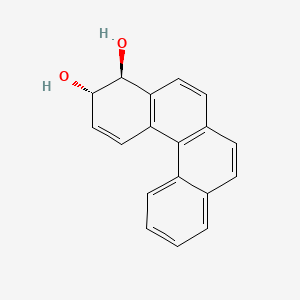
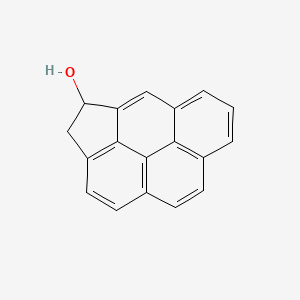
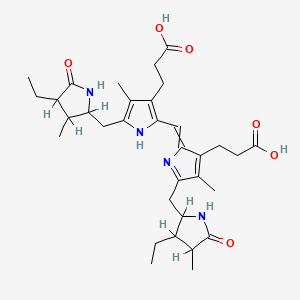
![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)
